Sodium pyruvate-2-13C

Plant metabolic flux analysis Volatile organic compound (VOC) biosynthesis Position-specific 13C tracing

Sodium pyruvate-2-13C (CAS 87976-70-3) is the essential C2-positional isotopologue for tracing carbon flux through PDH into acetyl-CoA, the TCA cycle, fatty acid synthesis, and VOC biosynthesis. Unlike [1-13C]pyruvate, the C2 label survives PDH decarboxylation, enabling unambiguous MS/NMR detection of [5-13C]glutamate and other downstream metabolites. Ideal for paired C1/C2 flux partitioning, hyperpolarized MRI glioma imaging, and plant VOC labeling. Supplied as a white crystalline solid, ≥98% chemical purity, 99 atom % 13C. Ships ambient; store at 2–8°C. Order now for high-purity metabolic tracer.

Molecular Formula C3H3NaO3
Molecular Weight 111.04 g/mol
CAS No. 87976-70-3
Cat. No. B119257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyruvate-2-13C
CAS87976-70-3
Synonyms2-Oxopropanoic Acid-2-13C, Sodium Salt;  Sodium Pyruvate-2-13C;  Sodium α-Ketopropionate-2-13C; 
Molecular FormulaC3H3NaO3
Molecular Weight111.04 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1;
InChIKeyDAEPDZWVDSPTHF-CGOMOMTCSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Pyruvate-2-13C (CAS 87976-70-3): A Position-Specific 13C Tracer for Metabolic Flux Analysis and Hyperpolarized MRI


Sodium pyruvate-2-13C (CAS 87976-70-3) is a stable isotope-labeled analog of sodium pyruvate in which the carbonyl carbon (C2) is enriched with carbon-13 at ≥99 atom % isotopic purity . With a molecular weight of 111.04 g·mol⁻¹ and a characteristic M+1 mass shift, this compound is supplied as a white to off-white crystalline solid soluble in water, with a melting point exceeding 300 °C and recommended storage at 2–8 °C . The unlabeled parent compound (CAS 113-24-6) is a central three-carbon intermediate linking glycolysis to the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and multiple biosynthetic pathways [1].

Why Sodium Pyruvate-2-13C Cannot Be Substituted by Unlabeled Pyruvate or Other Positional Isotopologues


Pyruvate occupies a critical metabolic branch point, and the positional identity of the 13C label fundamentally determines which downstream pathways and metabolites can be traced. The C1 carboxyl carbon is rapidly lost as CO₂ during the pyruvate dehydrogenase (PDH) reaction and during decarboxylation steps in secondary metabolism, making pyruvate-1-13C unsuitable for tracking C2/C3-derived metabolites such as acetyl-CoA, lipids, isoprenoids, or TCA cycle intermediates beyond citrate [1]. Conversely, pyruvate-2-13C retains the 13C label through the PDH complex into acetyl-CoA and thus into the entire TCA cycle, fatty acid synthesis, ketogenesis, and volatile organic compound (VOC) biosynthesis from the C2,3 atoms [2]. Unlabeled sodium pyruvate provides no mass spectrometric or NMR tracer capability. Uniformly labeled [U-13C₃]pyruvate, while comprehensive, generates complex isotopomer distributions that require more sophisticated modeling and cannot cleanly resolve C1-specific decarboxylation fluxes versus C2,3-specific biosynthetic fluxes in a single experiment [3].

Quantitative Comparative Evidence for Sodium Pyruvate-2-13C Versus Closest Analogs


Pyruvate-2-13C vs Pyruvate-1-13C: Differential 13C Incorporation into Volatile Organic Compounds (VOCs) in Plant Metabolic Tracing

In leaf branch feeding experiments with the Mediterranean shrub Halimium halimifolium, sodium pyruvate-2-13C feeding stimulated strong 13C-enrichment in both isoprenoid and oxygenated VOC emissions, whereas sodium pyruvate-1-13C feeding resulted in 13C-labeled isoprenoids only, with no detectable 13C incorporation into oxygenated VOCs such as acetaldehyde, ethanol, acetic acid, or acetone [1]. The C1 label was instead quantitatively lost as 13CO₂, consistent with pyruvate decarboxylation [1]. This demonstrates that the C2 label is essential and non-substitutable for tracing the C2,3-derived biosynthetic routes.

Plant metabolic flux analysis Volatile organic compound (VOC) biosynthesis Position-specific 13C tracing

Pyruvate-2-13C vs Pyruvate-1-13C: Exclusive Labeling of Methyl Acetate Emissions via C2,C3 Atom Retention – Dynamic 13C-Pulse Chasing

Using a dynamic 13C-pulse chasing technique in H. halimifolium, strong 13C-labeling of methyl acetate (MA) emissions occurred exclusively under sodium pyruvate-2-13C and pyruvate-2,3-13C feeding, with no MA labeling observed under sodium pyruvate-1-13C feeding [1]. Conversely, strong 13CO₂ emissions were observed only under pyruvate-1-13C feeding [1]. These results directly demonstrate that MA and other acetyl-CoA-derived metabolites originate specifically from the C2,3 atoms of pyruvate, while the C1 atom is obligatorily lost as CO₂.

Dynamic 13C-pulse chasing Methyl acetate biosynthesis Acetyl-CoA pathway tracing

Pyruvate-2-13C vs Pyruvate-1-13C: Divergent Kinetic Isotope Effects on Pyruvate Decarboxylase – Mechanistic Implications for Flux Modeling

Steady-state kinetic isotope effects for yeast pyruvate decarboxylase (EC 4.1.1.1) were determined for pyruvate-1-13C and pyruvate-2-13C across three kinetic parameters [1]. For the first-order kinetic parameter k/B, pyruvate-2-13C exhibited an inverse isotope effect of 0.951 ± 0.020 (k_light/k_heavy < 1, i.e., the heavy isotopologue reacts faster), whereas pyruvate-1-13C exhibited a normal isotope effect of 1.013 ± 0.024 [1]. For the zero-order parameter k, 2-13C showed a larger effect (1.039 ± 0.004) than 1-13C (1.024 ± 0.006) [1]. These divergent KIEs indicate that the C2 and C1 positions experience fundamentally different rate-limiting transition states during enzymatic decarboxylation.

Enzyme kinetics Kinetic isotope effects (KIE) Metabolic flux analysis modeling

Hyperpolarized [2-13C]Pyruvate MRI Enables Mitochondrial TCA Cycle Imaging Beyond Lactate – Not Achievable with [1-13C]Pyruvate

Hyperpolarized [2-13C]pyruvate MR spectroscopic imaging in a rat C6 glioma model enabled simultaneous detection of [2-13C]pyruvate, [2-13C]lactate, [5-13C]glutamate, and [1-13C]acetyl-carnitine, demonstrating tracking of mitochondrial TCA cycle metabolism [1]. The 13C label at the C2 position is retained upon conversion of pyruvate to acetyl-CoA via PDH, allowing the 13C to enter the TCA cycle and appear in downstream metabolites including glutamate (C5 labeled) and acetyl-carnitine [1]. In contrast, the C1 label of [1-13C]pyruvate is lost as 13CO₂ during the PDH reaction and cannot trace TCA cycle intermediates beyond citrate [1]. At baseline, tumor regions showed higher lactate/glutamate ratios than normal brain; dichloroacetate treatment increased glutamate signal, demonstrating pharmacodynamic response monitoring [1].

Hyperpolarized 13C MRI Mitochondrial metabolism TCA cycle imaging

C1/C2,3 Ratio from Position-Specific 13C-Pyruvate as a Quantitative Metric of Krebs Cycle Activity in Soil Microbial Communities

Parallel incubation experiments with position-specific 13C-labeled pyruvate isotopologues in soils demonstrated that the carboxyl carbon (C1) of pyruvate was lost as CO₂ significantly faster than the C2 and C3 atoms [1]. The ratio of 13CO₂ production from 1-13C pyruvate to that from 2,3-13C pyruvate (C1/C2,3 ratio) served as a quantitative metabolic index: a low C1/C2,3 ratio indicated increased Krebs cycle activity in response to glucose or leaf litter amendments, while a high ratio indicated reduced Krebs cycle activity under anaerobic conditions [1]. Young volcanic soils exhibited a lower C1/C2,3 ratio than older volcanic soils, demonstrating that this metric can discriminate metabolic states across environmental gradients [1].

Soil microbial ecology Carbon flux partitioning Krebs cycle activity index

Isotopic Purity and Mass Shift Specification: Sodium Pyruvate-2-13C vs Unlabeled and Other Positional Isotopologues

Commercial sodium pyruvate-2-13C is supplied at 99 atom % 13C isotopic purity with a well-defined M+1 mass shift, making it directly suitable for mass spectrometry (MS)-based tracing without additional purification . In comparison, unlabeled sodium pyruvate (CAS 113-24-6) has typical purity specifications of ≥97–99% by chemical assay but carries natural abundance 13C (1.1%), providing no tracer signal above background [1]. Other positional isotopologues—sodium pyruvate-1-13C and sodium pyruvate-3-13C—are also available at 99 atom % 13C and produce an M+1 mass shift; however, the analyte spectrum they can label is fundamentally different as established in Evidence Items 1–4 . Sodium pyruvate-2,3-13C₂ provides an M+2 shift and double labeling but at higher cost and with more complex isotopomer distributions.

Isotopic enrichment Mass spectrometry suitability Procurement specifications

Optimal Application Scenarios for Sodium Pyruvate-2-13C Based on Quantitative Evidence


Position-Specific Metabolic Flux Analysis (13C-MFA) at the Pyruvate Node

When metabolic flux analysis requires discrimination between C1 decarboxylation flux (PDH, pyruvate decarboxylase) and C2,3 biosynthetic flux (acetyl-CoA → TCA cycle, lipid synthesis, isoprenoid and VOC biosynthesis), sodium pyruvate-2-13C is the required tracer. As demonstrated by Jardine et al. [1] and Alvarez et al. [2], only the C2 label survives the PDH reaction to enter the TCA cycle and downstream biosynthetic pathways, and its distinct kinetic isotope effects (k/B = 0.951 ± 0.020) must be accounted for in flux models [2]. Paired experiments with pyruvate-1-13C enable simultaneous quantification of C1 and C2,3 flux partitioning.

Hyperpolarized 13C MRI of Mitochondrial Metabolism in Oncology and Cardiology

Hyperpolarized [2-13C]pyruvate is the isotopologue of choice for in vivo MR imaging of mitochondrial TCA cycle activity. As shown by Park et al. in glioma-bearing rat brain [3] and by human cardiac studies, [2-13C]pyruvate uniquely enables detection of [5-13C]glutamate and [1-13C]acetyl-carnitine—metabolites invisible to [1-13C]pyruvate because the C1 label is lost as 13CO₂ at the PDH step [3]. This capability is critical for assessing IDH-mutant glioma metabolism, cardiac metabolic flexibility under fasting/fed conditions, and pharmacodynamic responses to PDH-modulating drugs [3].

Tracing Acetyl-CoA-Derived Secondary Metabolites and VOCs in Plant and Microbial Systems

For studies of isoprenoid, acetate ester, and oxygenated VOC biosynthesis in plants, or acetate fermentation and lipid synthesis in microbial communities, sodium pyruvate-2-13C is the only positional isotopologue that labels these C2,3-derived products. The dynamic 13C-pulse chasing technique validated by Jardine et al. [1] shows exclusive labeling of methyl acetate, acetic acid, acetone, and related VOCs from pyruvate-2-13C, with zero labeling from pyruvate-1-13C. The soil microbial C1/C2,3 ratio method provides a quantitative framework for inferring community-level Krebs cycle activity from paired isotopologue experiments [4].

Gluconeogenesis and Enzyme-to-Enzyme Channeling Studies

In hepatocyte and perfused liver models, [2-13C]pyruvate has been used to demonstrate asymmetric labeling of glucose carbons (C5 > C2, C6 > C1), providing evidence for enzyme-to-enzyme channeling of triose phosphates between glyceraldehyde-3-phosphate dehydrogenase and phosphofructoaldolase [5]. This positional labeling pattern cannot be replicated with [1-13C]pyruvate, whose label is lost as CO₂ during gluconeogenesis, nor with uniformly labeled pyruvate, which produces symmetrical labeling that obscures channeling effects.

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